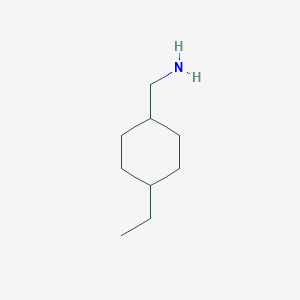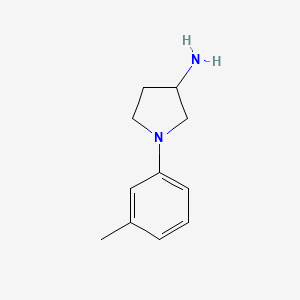
4-Oxopentadecanoic acid
Vue d'ensemble
Description
4-Oxopentadecanoic acid is a long-chain fatty acid with the molecular formula C15H28O3 It is characterized by the presence of a ketone group at the fourth carbon atom of the pentadecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxopentadecanoic acid can be achieved through several methods. One common approach involves the oxidation of 4-hydroxypentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. Another method involves the condensation reaction of 1,12-dodecanolide with methylsulfinylcarbanion (DMSO-) to form a β-ketosulfoxide intermediate, which is then converted to this compound through further reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxopentadecanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms adjacent to the ketone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as Grignard reagents, organolithium compounds, and halogens.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ketones and other derivatives.
Applications De Recherche Scientifique
4-Oxopentadecanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders and inflammation.
Industry: It is used in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 4-oxopentadecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group in the compound can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can interact with enzymes and receptors, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence metabolic and inflammatory pathways .
Comparaison Avec Des Composés Similaires
4-Oxopentadecanoic acid can be compared with other similar compounds, such as:
3-Oxopentadecanoic acid: Similar in structure but with the ketone group at the third carbon atom.
Pentadecanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
4-Hydroxypentadecanoic acid: Contains a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
Uniqueness: this compound is unique due to the presence of the ketone group at the fourth carbon atom, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
IUPAC Name |
4-oxopentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15(17)18/h2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFJKZQUXOYQRNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911347 | |
| Record name | 4-Oxopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109788-69-4 | |
| Record name | 4-Oxopentadecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109788694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxopentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B3212137.png)



![2-[1-(3-aminophenyl)-N-methylformamido]acetamide](/img/structure/B3212156.png)

![N-methylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B3212168.png)




![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212209.png)
